(R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride
Overview
Description
®-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. This compound is characterized by the presence of a cyclopropyl group attached to a methoxyphenyl ring, which is further connected to a methanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Mechanism of Action
Target of Action
Many compounds that contain a methoxyphenyl group are known to interact with various receptors in the central nervous system, such as serotonin, dopamine, and norepinephrine receptors . These receptors play crucial roles in mood regulation, reward, and cognition.
Mode of Action
The interaction of these compounds with their targets often involves binding to the receptor, which can either activate or inhibit the receptor’s function, leading to changes in neuronal signaling .
Biochemical Pathways
The affected pathways would depend on the specific receptors that the compound interacts with. For example, if the compound interacts with serotonin receptors, it could affect the serotonin signaling pathway, leading to changes in mood and behavior .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Compounds with a methoxyphenyl group are often well absorbed and can cross the blood-brain barrier. They may be metabolized in the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific receptors it interacts with and the resulting changes in neuronal signaling. This could lead to changes in mood, cognition, and behavior .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Attachment of the Methoxyphenyl Ring: The methoxyphenyl ring can be introduced via a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Formation of the Methanamine Moiety: The methanamine group can be synthesized through reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of ®-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalyst Optimization: Employing highly efficient catalysts to improve reaction rates and selectivity.
Purification Techniques: Implementing advanced purification methods such as crystallization, distillation, and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
®-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2), alkyl halides, and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.
Reduction: Reduced forms such as primary or secondary amines, or alcohols.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
®-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition, receptor binding, and cellular interactions.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development and its pharmacological properties.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Methoxetamine: An analogue of ketamine with a similar methoxyphenyl structure.
3-MeO-PCE: A phencyclidine analogue with a methoxyphenyl group.
4-MeO-PCP: Another phencyclidine analogue with a methoxyphenyl group.
Uniqueness
®-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride is unique due to its specific structural features, such as the cyclopropyl group and the methoxyphenyl ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(R)-cyclopropyl-(3-methoxyphenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-10-4-2-3-9(7-10)11(12)8-5-6-8;/h2-4,7-8,11H,5-6,12H2,1H3;1H/t11-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEPXOHQBWEEEY-RFVHGSKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2CC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H](C2CC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704261 | |
Record name | (R)-1-Cyclopropyl-1-(3-methoxyphenyl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30704261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391455-00-7 | |
Record name | (R)-1-Cyclopropyl-1-(3-methoxyphenyl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30704261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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